N-(4-chlorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Description
N-(4-Chlorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group at the amide nitrogen and a sulfanyl-linked 2-oxo-2-phenylethyl substituent on the thiazole ring. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial, enzyme inhibitory, and receptor-modulating properties . Its structural complexity arises from the interplay of the thiazole core, the sulfanyl bridge, and the aromatic/ketone functionalities, which collectively influence its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S2/c20-14-6-8-15(9-7-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMSWBNTYJUUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions.
Biological Activity
However, I can provide some general insights based on related compounds and structural elements that may be relevant:
Potential Biological Activities
The compound contains several structural elements that are often associated with biological activity:
- Thiazole ring: Thiazole-containing compounds frequently exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
- Sulfonyl group: Compounds containing sulfonyl groups, such as sulfonamides, are known for their antibacterial properties.
- Chlorophenyl moiety: Chlorophenyl groups are common in many biologically active molecules and can contribute to various pharmacological effects.
- Acetamide group: Acetamide derivatives have been associated with diverse biological activities, including enzyme inhibition.
Possible Areas of Investigation
Based on the structural features, potential areas of biological activity that could be investigated for this compound include:
- Antibacterial activity
- Enzyme inhibition (e.g., urease, acetylcholinesterase)
- Anti-inflammatory properties
- Anticancer potential
Research Approach
To determine the specific biological activity of this compound, the following steps would typically be taken:
- In silico studies: Molecular docking simulations to predict potential interactions with target proteins.
- In vitro assays: Screening against various enzymes, cell lines, and microorganisms to identify potential biological targets.
- Structure-activity relationship (SAR) studies: Comparing the activity of this compound to similar structures to understand the impact of specific functional groups.
- In vivo studies: If initial results are promising, animal studies would be conducted to assess efficacy and toxicity.
It's important to note that without specific experimental data on this compound, these suggestions are speculative and based on general principles of medicinal chemistry and the biological activities of related compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Key Comparisons:
2-({4-[2-(1-Azepanyl)-2-Oxoethyl]-1,3-Thiazol-2-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide (CAS: 953932-56-4) Structural Difference: The thiazole's sulfanyl group is substituted with a 2-(azepan-1-yl)-2-oxoethyl moiety instead of 2-oxo-2-phenylethyl. However, the absence of aromaticity may reduce π-π stacking interactions in biological systems .
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I) Structural Difference: Replaces the thiazole ring with a diaminopyrimidine scaffold. Impact: The pyrimidine ring enables additional hydrogen bonding via its amino groups, improving interactions with enzymes like dihydrofolate reductase. Crystallographic data show a 42.25° dihedral angle between pyrimidine and chlorophenyl rings, contrasting with the planar thiazole system in the target compound .
Analogues with Alternate Heterocyclic Cores
N-(3-Chloro-4-Fluorophenyl)-2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide (CAS: 476484-68-1) Structural Difference: Substitutes the thiazole with a quinazolinone ring. Impact: The quinazolinone core enhances rigidity and electron-deficient character, favoring interactions with kinases or topoisomerases. The 4-oxo group provides a hydrogen-bond acceptor site absent in the thiazole-based target compound .
N-[2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Ethyl]-2-[[5-(4-Fluorophenyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide (CAS: 762258-01-5) Structural Difference: Uses a 1,2,4-triazole ring instead of thiazole. However, increased polarity may reduce membrane permeability compared to the thiazole analogue .
Table 1: Key Properties of Selected Analogues
Table 2: Crystallographic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
